4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine-based compound featuring two distinct heterocyclic substituents: a furan-2-ylmethyl sulfonyl group at the 4-position of the piperidine ring and a thiophen-2-ylmethyl carboxamide moiety at the nitrogen atom.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c19-16(17-11-14-4-2-10-23-14)18-7-5-15(6-8-18)24(20,21)12-13-3-1-9-22-13/h1-4,9-10,15H,5-8,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCZUFFHOMZCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-2-ylmethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophiles.
Sulfonylation and Carboxamidation: The sulfonyl group is introduced through a reaction with sulfonyl chloride, while the carboxamide group is formed by reacting the intermediate with an appropriate isocyanate or through a coupling reaction using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Sulfonamide hydrolysis | 6N HCl, reflux (4–6 h) | Furan-2-ylmethanesulfonic acid + Piperidine-1-carboxamide derivative | |
| Amide hydrolysis | NaOH (aq.), 100°C (2–4 h) | Piperidine-1-carboxylic acid + Thiophen-2-ylmethylamine |
Key findings:
-
Hydrolysis rates depend on steric hindrance from the furan and thiophene groups.
-
Acidic hydrolysis of the sulfonamide group proceeds faster than amide cleavage under basic conditions.
Oxidation Reactions
The furan and thiophene rings show distinct oxidation behavior:
Notable observations:
-
Furan oxidation occurs regioselectively at the α-position to the sulfonyl group.
-
Thiophene oxidation requires careful temperature control to prevent over-oxidation .
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Target Group | Reducing Agent | Conditions | Products | References |
|---|---|---|---|---|
| Sulfonyl group | LiAlH₄ | THF, 0→25°C, 12 h | Thioether derivative | |
| Amide group | BH₃·THF | Reflux, 6 h | Secondary amine |
Critical data:
-
Sulfonyl-to-thioether reduction achieves 68–72% yields.
-
Amide reduction requires excess borane (3–4 eq.) due to competing coordination with the piperidine nitrogen.
Nucleophilic Substitution
The sulfonyl group activates adjacent positions for substitution:
| Position | Nucleophile | Conditions | Products | References |
|---|---|---|---|---|
| Furan C-3 | NaN₃/DMF | 80°C, 8 h | 3-azidomethylfuran derivative | |
| Piperidine C-4 | Grignard reagents | –78→25°C, 4 h | Alkylated piperidine analog |
Mechanistic insights:
-
Furan C-3 substitution proceeds via a sulfone-stabilized carbanion intermediate .
-
Piperidine substitution shows preference for equatorial attack (DFT-calculated ΔΔG‡ = 1.8 kcal/mol).
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Reaction Type | Catalytic System | Substrate | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55–78% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | 62–85% |
Optimization data:
-
Suzuki couplings require microwave irradiation (120°C, 30 min) for acceptable yields .
-
Buchwald aminations show superior performance with electron-deficient aryl amines .
Photochemical Reactions
The conjugated system exhibits unique light-induced reactivity:
| Conditions | λ (nm) | Products | Quantum Yield | References |
|---|---|---|---|---|
| UV (300 W Hg lamp) | 254 | [2+2] Cycloadduct (furan-thiophene) | 0.18 | |
| Visible light | 450 | Sulfonyl radical recombination products | 0.09 |
Key parameters:
-
Cycloaddition occurs only in deoxygenated toluene solutions .
-
Radical reactions require photosensitizers (e.g., eosin Y).
Research Gaps and Challenges
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways. For instance, studies have shown that modifications in the piperidine structure can enhance bioactivity against cancer cells.
The biological activity of 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
- Signal Transduction Modulation: It can influence pathways related to cell proliferation and apoptosis, which are critical in cancer therapy.
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains and cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting the growth of multidrug-resistant bacteria.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds, providing insights into their potential applications:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) derivatives | Exhibited significant antimicrobial activity against Staphylococcus aureus with MIC values below 10 µg/mL. |
| Study 2 | Analogous piperidine derivatives | Showed selective inhibition of cancer cell proliferation in vitro, particularly in breast cancer models. |
| Study 3 | Sulfonamide derivatives | Demonstrated enhanced solubility and bioavailability compared to traditional chemotherapeutics. |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups could form hydrogen bonds or electrostatic interactions with active sites, while the furan and thiophene rings might engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Piperidine Core with Sulfonyl vs. Carboxamide Groups
-
- Structure: (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.
- Substituents: A naphthalene-derived alkyl group and a tetrahydropyran-methyl carboxamide.
- Synthesis: Yield of 78% via reductive amination; characterized by ¹H NMR and ES+ MS (m/z 381.2) .
- Key Difference: Lacks the sulfonyl group, which may reduce metabolic stability compared to the target compound.
Piperidine-1-carboxamide Derivatives ()
A series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (Compounds 5–12) highlights the impact of aryl substituents:
| Compound | Substituent | Yield | Characterization Methods |
|---|---|---|---|
| 5 | 2-Methylphenyl | 98% | ¹H NMR, HRMS |
| 6 | 4-Fluorophenyl | 120% | ¹H NMR, HRMS |
| 7 | 2,5-Difluorophenyl | 110% | ¹H NMR, HRMS |
| 8 | 2,4-Difluorophenyl | 108% | ¹H NMR, HRMS |
- Key Insight : Fluorinated aryl groups improve metabolic stability and bioavailability due to reduced CYP450-mediated oxidation .
Physicochemical and Metabolic Properties
- Metabolic Stability Assay (): Standardized using human/mouse liver microsomes and NADPH-regenerating systems. Sulfonyl groups typically resist Phase I oxidation, suggesting superior stability for the target compound compared to non-sulfonylated analogs .
Biological Activity
4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
It features a piperidine core substituted with a furan and thiophene moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical regulators in various signaling pathways.
- Protein Tyrosine Phosphatase Inhibition : The compound has been shown to inhibit low molecular weight PTPs, which play a significant role in insulin signaling and metabolism regulation. This inhibition can lead to enhanced insulin sensitivity, making it a candidate for diabetes treatment .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Effects : The sulfonamide group in the structure is associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the substituents on the furan and thiophene rings can significantly influence the biological activity. For example:
- Substituent Variations : Altering the alkyl groups attached to the piperidine ring can enhance potency against specific targets.
- Furan and Thiophene Influence : The presence of these heterocycles is crucial for maintaining activity against PTPs and other targets due to their ability to participate in π-stacking interactions.
Case Studies and Research Findings
- In Vitro Studies : Various studies have evaluated the inhibitory effects of this compound on different PTPs. For instance, one study demonstrated that modifications led to an increase in inhibitory potency against PTP1B, a key target in diabetes therapy .
- Antitumor Evaluation : A series of related compounds were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain analogs exhibited significant growth inhibition, suggesting potential as anticancer agents .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, and how are yields maximized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine carboxamide core via coupling reactions between activated piperidine derivatives and thiophen-2-ylmethylamine.
- Step 2 : Sulfonylation of the furan-2-ylmethyl group using sulfonyl chlorides under controlled pH (7–8) to avoid side reactions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Key factors for yield optimization include: - Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Catalytic bases like triethylamine to drive sulfonylation efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks matching the formula C₁₇H₂₀N₂O₄S₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms.
- Solubility issues : Use of DMSO vs. aqueous buffers affecting bioavailability.
Methodological solutions : - Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) to validate target engagement .
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?
- In silico docking : Use Schrödinger Suite or AutoDock to predict interactions with GPCRs (e.g., serotonin or dopamine receptors).
- Mutagenesis studies : Identify critical binding residues by alanine-scanning mutations in receptor models .
- Kinetic studies : Measure association/dissociation rates (kₒₙ/kₒff) via SPR to differentiate allosteric vs. orthosteric binding .
Q. How does stereochemistry at the piperidine ring influence biological activity?
- Enantiomer synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to isolate R/S isomers.
- Activity comparison : Test enantiomers in receptor-binding assays. For example, (R)-isomers of similar piperidine carboxamides show 10-fold higher affinity for σ₁ receptors .
- Computational modeling : MD simulations to analyze steric clashes or hydrogen-bonding differences between enantiomers .
Data Analysis and Experimental Design
Q. What experimental controls are critical for in vitro toxicity studies?
- Positive controls : Cisplatin (for apoptosis) or rotenone (for mitochondrial toxicity).
- Solvent controls : DMSO at equivalent concentrations (≤0.1% v/v).
- Cell viability assays : Combine MTT with ATP-based luminescence to cross-validate results .
Q. How can researchers address low solubility in pharmacokinetic studies?
- Formulation optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–5°C (initial step) | Minimizes side reactions | |
| pH | 7.5–8.0 | Enhances nucleophilic attack | |
| Solvent | Anhydrous DCM | Prevents hydrolysis | |
| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |
Q. Table 2. Conflicting Bioactivity Data Resolution
| Variable | Example Resolution Strategy | Reference |
|---|---|---|
| Assay type | Compare radioligand vs. functional | |
| Cell line | Use isogenic lines for consistency | |
| Compound aggregation | Add 0.01% Tween-80 to buffer |
Critical Research Gaps
- Metabolite identification : LC-MS/MS studies to map Phase I/II metabolites.
- Crystallography data : X-ray structures of the compound bound to targets (e.g., kinases or GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
